5-Methoxyadamantan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyadamantan-2-amine is a chemical compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the adamantane framework, specifically at the 5th position, and an amine group (-NH2) at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyadamantan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyadamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
5-Methoxyadamantan-2-amine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Methoxyadamantan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can interact with various receptors or enzymes, potentially modulating their activity. The methoxy group may influence the compound’s lipophilicity and ability to cross biological membranes, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties and use in treating Parkinson’s disease.
5-Hydroxyadamantan-2-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methyladamantan-2-amine: Differing by the presence of a methyl group at the 2nd position.
Uniqueness
5-Methoxyadamantan-2-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
5-methoxyadamantan-2-amine |
InChI |
InChI=1S/C11H19NO/c1-13-11-4-7-2-8(5-11)10(12)9(3-7)6-11/h7-10H,2-6,12H2,1H3 |
InChI Key |
AVCMRZFKXQGNGB-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC3CC(C1)C(C(C3)C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.